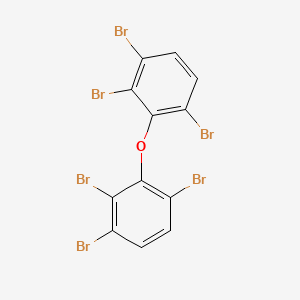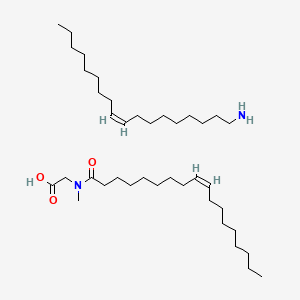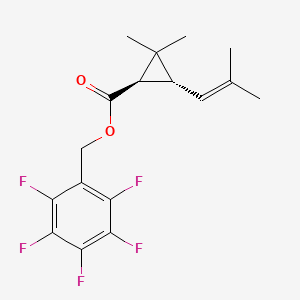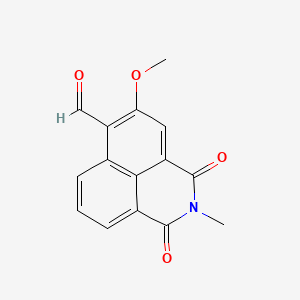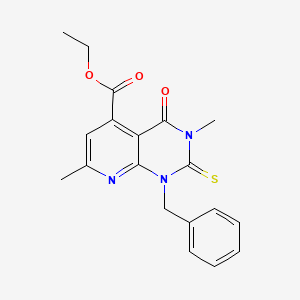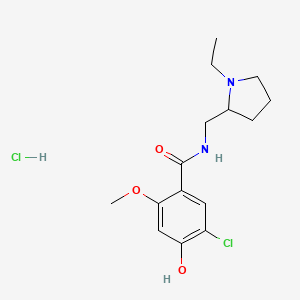
5-Chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-2-methoxybenzamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-N-((1-etil-2-pirrolidinil)metil)-4-hidroxi-2-metoxibenzamida monohidrocloruro es un compuesto químico con una estructura compleja que incluye un núcleo de benzamida cloro-sustituido, un grupo pirrolidinil y grupos funcionales metoxi e hidroxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-N-((1-etil-2-pirrolidinil)metil)-4-hidroxi-2-metoxibenzamida monohidrocloruro típicamente implica múltiples pasos, comenzando con la preparación del núcleo de benzamida. Los grupos cloro y metoxi se introducen a través de reacciones de sustitución aromática electrofílica. Luego, el grupo pirrolidinil se une mediante sustitución nucleofílica, a menudo utilizando un derivado de pirrolidina. El producto final se obtiene mediante procesos de cristalización y purificación .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando rutas de reacción similares, pero optimizadas para la eficiencia y el rendimiento. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y escalabilidad consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-N-((1-etil-2-pirrolidinil)metil)-4-hidroxi-2-metoxibenzamida monohidrocloruro experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi puede oxidarse a un grupo carbonilo en condiciones específicas.
Reducción: El grupo cloro puede reducirse a un átomo de hidrógeno, aunque esto es menos común.
Sustitución: El grupo cloro puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Las condiciones de reacción varían, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
5-Cloro-N-((1-etil-2-pirrolidinil)metil)-4-hidroxi-2-metoxibenzamida monohidrocloruro tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus propiedades farmacológicas y posibles usos terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-N-((1-etil-2-pirrolidinil)metil)-4-hidroxi-2-metoxibenzamida monohidrocloruro implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 5-Cloro-N-{[(2R)-1-etil-2-pirrolidinil]metil}-1H-indol-2-carboxamida
- 4-Amino-N-[(1-etil-2-pirrolidinil)metil]-5-(etilsulfonil)-2-metoxibenzamida
Singularidad
En comparación con compuestos similares, 5-Cloro-N-((1-etil-2-pirrolidinil)metil)-4-hidroxi-2-metoxibenzamida monohidrocloruro es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
28478-48-0 |
|---|---|
Fórmula molecular |
C15H22Cl2N2O3 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H21ClN2O3.ClH/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2;/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20);1H |
Clave InChI |
FHUKMJGACMEEKS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)
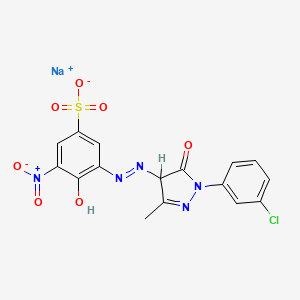
![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)






